molecular formula C16H24ClNO3 B3026201 1-(1,3-Benzodioxol-5-yl)-2-(propylamino)-1-hexanone, monohydrochloride CAS No. 27912-42-1

1-(1,3-Benzodioxol-5-yl)-2-(propylamino)-1-hexanone, monohydrochloride

Cat. No.: B3026201
CAS No.: 27912-42-1
M. Wt: 313.82 g/mol
InChI Key: AUNMCAKWVGCHGI-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of N-propyl Hexylone (hydrochloride) involves several steps, typically starting with the reaction of 1,3-benzodioxole with propylamine to form the intermediate compound. This intermediate is then reacted with hexanone under controlled conditions to yield N-propyl Hexylone. The final product is obtained as a hydrochloride salt to enhance its stability and solubility .

Chemical Reactions Analysis

N-propyl Hexylone (hydrochloride) undergoes various chemical reactions, including:

Scientific Research Applications

N-propyl Hexylone (hydrochloride) is widely used in scientific research, particularly in the fields of chemistry, biology, and forensic science. Its applications include:

Mechanism of Action

The mechanism of action of N-propyl Hexylone (hydrochloride) involves its interaction with the central nervous system. It acts as a stimulant by increasing the release of neurotransmitters such as dopamine and norepinephrine. This leads to enhanced alertness, energy, and euphoria. The compound’s effects are mediated through its binding to and inhibition of the reuptake of these neurotransmitters, resulting in increased synaptic concentrations .

Comparison with Similar Compounds

N-propyl Hexylone (hydrochloride) is similar to other synthetic cathinones such as methylone, ethylone, and butylone. it is unique in its specific chemical structure, which includes a propylamino group attached to the benzodioxole ring. This structural difference influences its pharmacological properties and potency. Similar compounds include:

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-(propylamino)hexan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3.ClH/c1-3-5-6-13(17-9-4-2)16(18)12-7-8-14-15(10-12)20-11-19-14;/h7-8,10,13,17H,3-6,9,11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUNMCAKWVGCHGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)C1=CC2=C(C=C1)OCO2)NCCC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601345651
Record name 1-(1,3-Benzodioxol-5-yl)-2-(propylamino)hexan-1-one hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601345651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27912-42-1
Record name 1-(1,3-Benzodioxol-5-yl)-2-(propylamino)hexan-1-one hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601345651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(1,3-Benzodioxol-5-yl)-2-(propylamino)-1-hexanone, monohydrochloride
Reactant of Route 2
1-(1,3-Benzodioxol-5-yl)-2-(propylamino)-1-hexanone, monohydrochloride
Reactant of Route 3
1-(1,3-Benzodioxol-5-yl)-2-(propylamino)-1-hexanone, monohydrochloride
Reactant of Route 4
1-(1,3-Benzodioxol-5-yl)-2-(propylamino)-1-hexanone, monohydrochloride
Reactant of Route 5
1-(1,3-Benzodioxol-5-yl)-2-(propylamino)-1-hexanone, monohydrochloride
Reactant of Route 6
1-(1,3-Benzodioxol-5-yl)-2-(propylamino)-1-hexanone, monohydrochloride

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